[4-(Carbamothioylamino)phenyl]thiourea
Overview
Description
[4-(Carbamothioylamino)phenyl]thiourea is a thiourea derivative that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound has a unique chemical structure that makes it a promising candidate for drug development and pollution management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Carbamothioylamino)phenyl]thiourea typically involves the reaction of 4-aminophenylthiourea with carbon disulfide under specific conditions. The reaction is carried out in an aqueous or alcoholic medium, often in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
[4-(Carbamothioylamino)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
[4-(Carbamothioylamino)phenyl]thiourea has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in pollution management and as a component in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of [4-(Carbamothioylamino)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a similar structure but lacking the carbamothioylamino group.
1,4-Phenylenebis(thiourea): Another thiourea derivative with a different substitution pattern.
Uniqueness
[4-(Carbamothioylamino)phenyl]thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug development and environmental management.
Properties
IUPAC Name |
[4-(carbamothioylamino)phenyl]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c9-7(13)11-5-1-2-6(4-3-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNPXXIGUOKIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164900 | |
Record name | Urea, 1,1'-p-phenylenebis(2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1519-70-6 | |
Record name | N,N′′-1,4-Phenylenebis[thiourea] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1519-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1,1'-p-phenylenebis(2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1,1'-p-phenylenebis(2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.